molecular formula C6H5BrO3S B089467 4-Bromobenzenesulfonic acid CAS No. 138-36-3

4-Bromobenzenesulfonic acid

Cat. No. B089467
CAS RN: 138-36-3
M. Wt: 237.07 g/mol
InChI Key: PXACTUVBBMDKRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromobenzenesulfonic acid and related compounds involves diverse methods, including solvent-free conditions and reactions with different reagents. For instance, a solvent-free method promoted by 4-dodecylbenzenesulfonic acid (DBSA) enables the conversion of alcohols, phenols, thiols, and amines to primary carbamates, S-thiocarbamates, and ureas with high efficiency (A. Sardarian & I. D. Inaloo, 2015). Additionally, bromination–dehydrobromination techniques have been utilized to synthesize compounds with bromobenzenesulfonic acid moieties, showcasing the versatility of synthesis approaches (V. Vasin et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-Bromobenzenesulfonic acid derivatives has been characterized using various spectroscopic techniques, including FTIR, UV–Vis, and NMR. Computational methods, such as density functional theory (DFT), have also been employed to explore the structural aspects and electronic properties of these compounds (S. Sowrirajan et al., 2022).

Chemical Reactions and Properties

4-Bromobenzenesulfonic acid participates in various chemical reactions, leading to the formation of diverse organic compounds. For example, its derivatives have been used in the functionalization of carbon-carbon double and triple bonds, demonstrating its utility in organic synthesis (L. Benati et al., 1993). The reactions under ultrasonic conditions have also been explored, revealing the influence of sonication on reaction rates and product yields (P. Abimannan et al., 2015).

Scientific Research Applications

  • Catalysis in Organic Synthesis

    4-Bromobenzenesulfonic acid derivatives are used in palladium-catalyzed direct heteroarylation, particularly in the presence of various heteroaromatics. The nature and position of the substituent on bromobenzenes impact reaction rates and yields (Bheeter et al., 2013).

  • Ring Halogenation of Polyalkylbenzenes

    This acid is employed in ring halogenation processes using catalytic quantities of acidic catalysts like p-toluenesulfonic acid for the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

  • Formation of Metal-Organic Frameworks (MOFs)

    Derivatives of 4-Bromobenzenesulfonic acid are used to synthesize thermally robust metal-organic frameworks with enhanced acidity and stability (Mietrach et al., 2009).

  • Nucleophilic Aromatic Photosubstitution

    Studies have shown the use of this acid in HCl-catalyzed photoreduction processes, which are significant in understanding reaction mechanisms involving radical intermediates (Wubbels et al., 1988).

  • Analytical Applications in Steroid Analysis

    4-Bromobenzenesulfonic acid derivatives are used in enhancing detection responses of estrogens in liquid chromatography-mass spectrometry, proving useful in analyzing biological fluids (Higashi et al., 2006).

  • Synthesis of Novel Organic Compounds

    It's used in the synthesis of diverse organic compounds such as hexakis(4-Bromophenyl)benzene, which have applications in nanotechnology and electronic devices (Rathore & Burns, 2005).

  • Green Chemistry Applications

    The acid is employed in environmentally benign synthesis methods, such as the solvent-free synthesis of primary carbamates and ureas, showcasing its role in sustainable chemistry practices (Sardarian & Inaloo, 2015).

properties

IUPAC Name

4-bromobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXACTUVBBMDKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901732
Record name NoName_872
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzenesulfonic acid

CAS RN

79326-93-5
Record name 4-Bromobenzenesulfonic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M Litt - 2016 - osti.gov
… Immediately after monomer addition ended, a solution of 4-bromobenzenesulfonic acid sodium salt (0.2004 g, 0.774 mmol) in deoxygenated water (3 mL) was injected in order to …
Number of citations: 1 www.osti.gov
O Beyer, T Homburg, M Albat, N Stock… - New Journal of …, 2017 - pubs.rsc.org
… 4-Bromobenzenesulfonic acid ethyl ester was synthesized from the respective sulfonic acid chloride and sodium ethanolate. The obtained arylbromide was converted with triethyl …
Number of citations: 11 pubs.rsc.org
HW Galbraith, EF Degering… - Journal of the American …, 1951 - ACS Publications
The conditions affecting the reduction of aromatic nitro compoundsto azoxy compounds with glucose and alkali have been studied and a procedure evolved which has been applied to …
Number of citations: 62 pubs.acs.org
SR Dubbaka, P Vogel - Journal of the American Chemical Society, 2003 - ACS Publications
… (4-fluorophenyl)stannane, the cross-coupled product (38%) (entry 11, Table 2) and the bis cross-coupled product (traces) are obtained together with 4-bromobenzenesulfonic acid (32%…
Number of citations: 173 pubs.acs.org
J Deng, S Bailey, S Jiang, CK Ober - Chemistry of Materials, 2022 - ACS Publications
… Additionally, the higher diffusion constant of triflic acid (pK a −14.9) may have contributed to the increased sensitivity relative to the bulkier 4-bromobenzenesulfonic acid. Lastly, simple …
Number of citations: 7 pubs.acs.org
PE Dietze, M Wojciechowski - Journal of the American Chemical …, 1990 - ACS Publications
… prevents the readdition of 4-bromobenzenesulfonic acid generated during solvolysisto the 2-butene formed from elimination.7,26 The rate constant for scrambling of 180 was …
Number of citations: 30 pubs.acs.org
Z Xing, S Lin, X Meng, T Hu, D Li, B Fan… - Advanced Functional …, 2021 - Wiley Online Library
… Benzenesulfonic acid (BSA), 4-fluorobenzenesulphonic acid (F-BSA), 4-chlorobenzenesulfonic acid (Cl-BSA), and 4-bromobenzenesulfonic acid (Br-BSA) are dissolved in methanol …
Number of citations: 38 onlinelibrary.wiley.com
J Deng, S Bailey, CK Ober - Advances in Patterning Materials …, 2022 - spiedigitallibrary.org
… the structural effects of non-ionic PAGs on their EUV sensitivity for the Br-lPPA system, we chose to maintain the same acid generated by the PAGs as 4bromobenzenesulfonic acid …
Number of citations: 2 www.spiedigitallibrary.org
RS Ward, RL Diaper - Sulfur Reports, 2001 - Taylor & Francis
… However the reaction of chlorobenzene with 4-chlorobenzenesulfonic acid, and bromobenzene with 4-bromobenzenesulfonic acid, gave poor yields of sulfone (Tab. IV). These …
Number of citations: 4 www.tandfonline.com
D He, J Zhuang, Y Jiang, D Xie, CG Yoo… - … sustainable chemistry & …, 2021 - ACS Publications
… acid (purity: 90%, also known as 4-chlorobenzene sulfonic acid or para-chlorobenzenesulfonic acid) (accordingly abbreviated as 4-Cl-BSA or p-CBSA), 4-bromobenzenesulfonic acid (4…
Number of citations: 17 pubs.acs.org

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